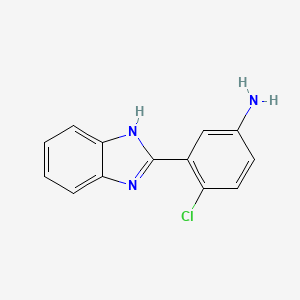

3-(1H-Benzoimidazol-2-yl)-4-chlor-phenylamin

Übersicht

Beschreibung

The compound of interest, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other benzimidazole derivatives that have been studied for their diverse physicochemical properties and biological activities. For instance, compounds with a similar structure have been reported to exhibit high biological activity, including antibacterial properties , and have been used in the synthesis of other complex molecules with potential pharmacological applications .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the use of spectral techniques such as IR, Mass, and 1H-NMR spectroscopy to confirm the structures of the synthesized compounds . Analytical thin-layer chromatography is typically used to monitor the reactions. For example, the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-one derivatives has been reported, which are structurally similar to the compound of interest .

Molecular Structure Analysis

Detailed structural studies on benzimidazole derivatives have been conducted using various physicochemical techniques. DFT/B3LYP method, natural bonding orbital (NBO) analysis, and Frontier molecular orbitals (FMO) are used to obtain optimized geometrical structures and harmonic vibrational frequencies. TD-DFT calculations assist in assigning electronic transitions, and specific solute-solvent interactions are considered to achieve a good correlation between theoretical and experimental values .

Chemical Reactions Analysis

Benzimidazole derivatives are versatile in chemical reactions, forming various complex molecules. For instance, they have been used to construct pH-dependent luminescent metal–organic frameworks (MOFs) , synthesize disperse azo dyes , and create oxadiazoles under microwave-accelerated solvent-free conditions . These reactions demonstrate the reactivity of benzimidazole derivatives and their potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as chlorine can affect their electrochemical properties and biological activity. For example, the introduction of a chloro substituent in the benzimidazole ring has been associated with significant antihypertensive activity in some derivatives . Additionally, the crystal structure analysis of related compounds provides insights into bond lengths and angles, which are crucial for understanding the reactivity and interactions of these molecules .

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Diese Verbindung wurde auf ihre potenziellen Antitumorwirkungen untersucht. Eine Studie entwarf eine Reihe von Hybriden mit dieser Verbindung, die in Mäusen starke antioxidative Wirkungen zeigten, was mit ihrer Antitumorwirkung zusammenhängen könnte .

Antioxidative Wirkungen

Weitere Untersuchungen der oben genannten Antitumor-Hybride ergaben eine signifikante antioxidative Wirkung, was auf einen Zusammenhang zwischen antioxidativer und Antitumor-Aktivität hindeutet .

Behandlung von Typ-2-Diabetes Mellitus

Im Bereich der Stoffwechselstörungen wurden Derivate von Benzimidazol als neuartige Glukokinase-Aktivatoren (GKA) entdeckt, die zur Behandlung von Typ-2-Diabetes Mellitus untersucht werden .

Bioaktivität in Krebszelllinien

Synthetisierte Derivate haben eine Bioaktivität gegen verschiedene Krebszelllinien gezeigt, was auf potenzielle Anwendungen in der Krebsbehandlung hindeutet .

Synthese von Chromen-2-onen

Die Verbindung wurde bei der Synthese von Chromen-2-onen unter Mikrowellen- und konventionellen Bedingungen eingesetzt, was ihre Vielseitigkeit in der chemischen Synthese unterstreicht .

Proliferationshemmung in Krebszelllinien

Einige synthetisierte Benzimidazol-Derivate haben bei der Reduzierung der Proliferation bestimmter Krebszelllinien wie MCF-7 und OVCAR-3 bessere Ergebnisse als Cisplatin gezeigt .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The presence of electron-donating groups also causes a significant increase in anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .

Safety and Hazards

Zukünftige Richtungen

Benzimidazoles, including 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPSLCKBFGPVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299209 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313402-16-3 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

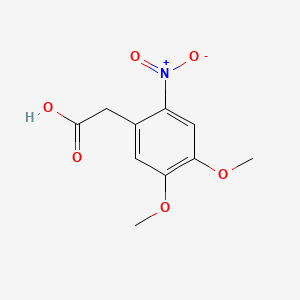

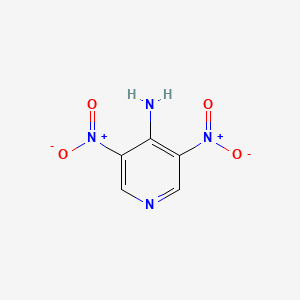

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)